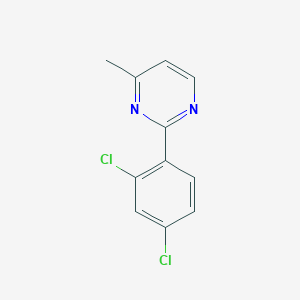

2-(2,4-Dichlorophenyl)-4-methylpyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8Cl2N2 |

|---|---|

Molecular Weight |

239.10 g/mol |

IUPAC Name |

2-(2,4-dichlorophenyl)-4-methylpyrimidine |

InChI |

InChI=1S/C11H8Cl2N2/c1-7-4-5-14-11(15-7)9-3-2-8(12)6-10(9)13/h2-6H,1H3 |

InChI Key |

DYDONQUWMGPPNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1)C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of 2 2,4 Dichlorophenyl 4 Methylpyrimidine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within a molecule, including their chemical environment and proximity to other protons. In a typical ¹H NMR spectrum of a 2-(2,4-Dichlorophenyl)-4-methylpyrimidine analog, distinct signals corresponding to the protons of the pyrimidine (B1678525) ring, the methyl group, and the dichlorophenyl ring would be observed.

The protons on the pyrimidine ring typically appear as doublets or multiplets in the aromatic region of the spectrum. For instance, in related 4-methylpyrimidine (B18481) compounds, the proton at the 6-position (H-6) is adjacent to the proton at the 5-position (H-5), leading to splitting patterns. The chemical shifts for these protons are influenced by the electronic effects of the substituents. The methyl group protons on the pyrimidine ring characteristically appear as a singlet in the upfield region, typically around δ 2.3-2.5 ppm. rsc.org

The protons of the 2,4-dichlorophenyl group will exhibit a more complex splitting pattern in the aromatic region (typically δ 7.0-8.5 ppm) due to spin-spin coupling. The proton ortho to the pyrimidine ring and between the two chlorine atoms will have distinct chemical shifts influenced by the anisotropic effects of the rings and the electronegativity of the chlorine atoms.

Table 1: Typical ¹H NMR Chemical Shifts for Protons in this compound Analogs

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methyl (CH₃) | 2.3 - 2.5 | Singlet (s) |

| Pyrimidine H-5 | ~7.0 - 7.3 | Doublet (d) |

| Pyrimidine H-6 | ~8.4 - 8.6 | Doublet (d) |

| Dichlorophenyl H-3' | ~7.5 - 7.7 | Doublet of Doublets (dd) |

| Dichlorophenyl H-5' | ~7.3 - 7.5 | Doublet (d) |

| Dichlorophenyl H-6' | ~8.0 - 8.2 | Doublet (d) |

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbon atoms of the pyrimidine ring typically resonate in the range of δ 110-170 ppm. The carbon atom attached to the two nitrogen atoms (C-2) and the dichlorophenyl group is expected to be significantly downfield. The methyl carbon will appear far upfield, typically around δ 20-25 ppm. rsc.org The carbons of the dichlorophenyl ring will appear in the aromatic region (δ 120-140 ppm), with the carbons directly bonded to chlorine atoms showing characteristic shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.org

Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in this compound Analogs

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Methyl (CH₃) | 20 - 25 |

| Pyrimidine C-5 | ~115 - 120 |

| Dichlorophenyl C-atoms (unsubstituted) | 125 - 135 |

| Dichlorophenyl C-atoms (Cl-substituted) | 130 - 140 |

| Pyrimidine C-4, C-6 | ~150 - 170 |

| Pyrimidine C-2 | ~160 - 165 |

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for accurately determining the elemental composition of a molecule. researchgate.net It measures the mass-to-charge ratio (m/z) to a very high degree of precision, allowing for the unambiguous determination of the molecular formula. For this compound, HRMS would confirm the expected molecular weight and formula by matching the experimental mass to the theoretical mass. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature, resulting in distinct M, M+2, and M+4 peaks corresponding to the presence of two chlorine atoms. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govmdpi.com This technique is crucial for analyzing the purity of the compound and, when coupled with tandem mass spectrometry (MS/MS), for studying its fragmentation patterns. nih.gov The fragmentation analysis provides structural information by showing how the molecule breaks apart. For this compound, common fragmentation pathways would likely involve the cleavage of the bond between the pyrimidine and dichlorophenyl rings, as well as the loss of chlorine atoms or the methyl group.

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Key absorptions would include C-H stretching vibrations from the aromatic rings and the methyl group (around 2900-3100 cm⁻¹). The C=N and C=C stretching vibrations within the pyrimidine and phenyl rings would appear in the 1400-1600 cm⁻¹ region. The presence of the C-Cl bonds would be indicated by strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. The specific pattern of bands in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and serves as a molecular "fingerprint". asianpubs.orgnist.gov

Table 3: Characteristic IR Absorption Bands for this compound Analogs

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (methyl) | 2850 - 3000 |

| C=N and C=C Ring Stretching | 1400 - 1600 |

| C-H In-plane Bending | 1000 - 1300 |

| Aromatic C-H Out-of-plane Bending | 750 - 900 |

| C-Cl Stretching | 600 - 800 |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. echemcom.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed. mdpi.comrsc.org This technique provides an unambiguous confirmation of the molecular connectivity and stereochemistry.

SC-XRD analysis yields a set of crystallographic parameters that define the unit cell of the crystal, which is the basic repeating unit of the crystal lattice. These parameters include the lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ), as well as the space group in which the crystal crystallizes. mdpi.com

For a molecule like this compound, a key aspect of the conformational analysis would be the dihedral angle between the planes of the pyrimidine and the 2,4-dichlorophenyl rings. echemcom.com This angle is determined by steric and electronic interactions between the two rings. The analysis would also reveal details about intermolecular interactions in the solid state, such as π-π stacking or hydrogen bonding, which dictate the crystal packing arrangement. mdpi.com In related structures, the molecule is often found to be nearly planar, though some twisting between the aromatic rings can occur to minimize steric hindrance. researchgate.net

Table 4: Representative Crystallographic Data for a Pyrimidine Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| α (°) | 90 |

| β (°) | 98.6180 |

| γ (°) | 90 |

| Volume (ų) | 900.07 |

Supramolecular Assemblies and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state architecture of this compound analogs is significantly influenced by a variety of non-covalent intermolecular interactions. These interactions, including hydrogen bonds, π-π stacking, and halogen bonds, dictate the molecular packing and the formation of complex supramolecular assemblies. Crystallographic studies of several analogs reveal that these forces work in concert to create well-defined, stable, three-dimensional networks.

In the crystal structures of pyrimidine derivatives, weak intermolecular hydrogen bonds are frequently observed as a primary stabilizing force. For instance, in the crystal structure of ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo nih.govnih.govthiazolo[3,2-a]pyrimidine-3-carboxylate, molecules are linked through C-H···O and C-H···N hydrogen bonds, which results in the formation of slabs that lie parallel to the (100) crystal plane. researchgate.net Similarly, simpler analogs like 2,4-dichloropyrimidine (B19661) exhibit intermolecular C—H···N interactions that connect the molecules into chains. researchgate.net These types of interactions are crucial in guiding the assembly of the molecules into higher-order structures. In some analogs, such as (2,6-dichlorophenyl)-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine, both intermolecular N—H···N and C—H···N hydrogen bonds contribute to the formation of sheets. researchgate.net

Another critical interaction observed in these structures is π-π stacking. This occurs between the aromatic pyrimidine and dichlorophenyl rings of adjacent molecules. In the case of 7-(2,4-Dichlorophenyl)-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, a distinct face-to-face π–π stacking interaction is present, with a centroid–centroid separation of 3.557 (2) Å. researchgate.net This interaction, along with other forces, completes the supramolecular assembly in the solid state. researchgate.net

Beyond conventional hydrogen bonds and π-π stacking, other interactions such as halogen bonding also play a role in the crystal packing of these compounds. A notable example is the Cl···N halogen bond found in 7-(2,4-Dichlorophenyl)-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, which has a bond distance of 3.196 (5) Å and a nearly linear N···Cl—C angle of 174.2 (1)°. nih.govresearchgate.net This interaction, in conjunction with a weak C—H···N hydrogen bond, links the molecules into a two-dimensional assembly. nih.govresearchgate.net The interplay of these varied non-covalent forces is fundamental to understanding the structural chemistry and material properties of this class of compounds.

Interactive Data Tables

Table 1: Hydrogen Bonding Interactions in this compound Analogs

| Compound Name | Interaction Type | Donor-H···Acceptor | Resulting Motif |

| Ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo nih.govnih.govthiazolo[3,2-a]pyrimidine-3-carboxylate | C-H···O, C-H···N | Not specified | Slabs |

| 7-(2,4-Dichlorophenyl)-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | C-H···N | Not specified | 2D Assembly |

| (2,6-dichlorophenyl)-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine | N-H···N, C-H···N | Not specified | Sheets |

| 2,4-Dichloropyrimidine | C-H···N | Not specified | Chains |

Data sourced from crystallographic studies of the specified analog compounds. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Table 2: π-π Stacking and Halogen Bonding in a this compound Analog

| Compound Name | Interaction Type | Key Parameters |

| 7-(2,4-Dichlorophenyl)-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | π-π Stacking | Type: Face-to-face Centroid-Centroid Distance: 3.557 (2) Å Angle between planes: 7.1 (1)° |

| 7-(2,4-Dichlorophenyl)-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | Halogen Bond | Type: Cl···N Distance: 3.196 (5) Å N···Cl—C Angle: 174.2 (1)° |

Molecular Mechanism of Action and Biochemical Interactions of 2 2,4 Dichlorophenyl 4 Methylpyrimidine Analogs

Enzyme Inhibition Profiles and Kinetics

The structural motif of a substituted pyrimidine (B1678525) is a recurring feature in a multitude of enzyme inhibitors. Analogs of 2-(2,4-dichlorophenyl)-4-methylpyrimidine are therefore predicted to interact with several classes of enzymes, with their specific substitution patterns dictating their potency and selectivity.

Dihydrofolate Reductase (DHFR) Inhibition Mechanisms

Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acid precursors, making it a well-established target for antimicrobial and anticancer therapies. mdpi.com The mechanism of DHFR inhibition typically involves compounds that mimic the structure of the natural substrate, dihydrofolate, and bind to the enzyme's active site. Many DHFR inhibitors feature a 2,4-diaminopyrimidine (B92962) core, which establishes key hydrogen bonds with conserved amino acid residues in the active site. nih.gov

While direct kinetic studies on this compound analogs are not extensively documented, the structural similarity to known DHFR inhibitors, such as methotrexate (B535133) and trimethoprim, suggests a competitive inhibition mechanism. It is plausible that the 2-amino group (or a substituted amine) on the pyrimidine ring of these analogs could form critical hydrogen bonds with residues like Asp27 (in E. coli DHFR) or Glu30 (in human DHFR), while the dichlorophenyl group could engage in hydrophobic interactions within a sub-pocket of the active site, potentially enhancing binding affinity. mdpi.com Research on related diaminopyrimidine derivatives has shown that substitutions on the phenyl ring can significantly influence inhibitory potency against various species of DHFR, indicating that the 2,4-dichloro substitution pattern could be a determinant of selectivity and affinity. nih.gov

Histamine (B1213489) N-Methyltransferase (HNMT) Inhibition and Histaminergic Modulation

Histamine N-methyltransferase is a key enzyme in the metabolic inactivation of histamine in the central nervous system. nih.gov Inhibition of HNMT leads to an increase in histamine levels, a strategy that has been explored for potential therapeutic effects in neurological disorders. Interestingly, the antifolate drug metoprine, a derivative of 2,4-diaminopyrimidine, is a known potent inhibitor of HNMT. nih.govnih.gov This precedent strongly suggests that analogs of this compound could also function as HNMT inhibitors.

MutT Homolog 1 (MTH1) Inhibition and Target Engagement Studies

The MTH1 enzyme plays a critical role in sanitizing oxidized nucleotide pools, thereby preventing the incorporation of damaged bases into DNA and mitigating DNA damage. nih.gov This function is particularly important for cancer cells, which often exhibit high levels of reactive oxygen species. Consequently, MTH1 has emerged as a promising target for cancer therapy. Several classes of MTH1 inhibitors have been developed, with some featuring a 2-aminopyrimidine (B69317) core. nih.govresearchgate.net

Analogs of this compound, bearing this structural feature, are potential candidates for MTH1 inhibition. The proposed mechanism involves the inhibitor binding to the active site of MTH1, preventing the hydrolysis of oxidized nucleotides like 8-oxo-dGTP. Target engagement studies, such as the cellular thermal shift assay (CETSA), are crucial to confirm that these compounds bind to MTH1 in a cellular context. nih.gov In such assays, the binding of a ligand to its target protein typically increases the thermal stability of the protein. While specific target engagement data for this compound analogs are not yet available, the established role of the 2-aminopyrimidine scaffold in MTH1 inhibition provides a strong rationale for investigating this potential mechanism. acs.org

Dipeptidyl Peptidase-4 (DPP4) Inhibition and Selectivity Research

Dipeptidyl peptidase-4 is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are involved in regulating blood glucose levels. DPP4 inhibitors are an established class of oral medications for the treatment of type 2 diabetes. nih.gov The development of DPP4 inhibitors has explored a wide range of chemical scaffolds, including those based on pyrimidine and pyrimidinedione structures. nih.gov

The potential for this compound analogs to act as DPP4 inhibitors would likely depend on their ability to interact with the key residues in the enzyme's active site. The active site of DPP4 has distinct S1 and S2 pockets that accommodate the side chains of peptide substrates. For a small molecule inhibitor, specific interactions with residues such as Tyr662, Glu205, and Glu206 are often important for binding. nih.gov Selectivity is a critical aspect of DPP4 inhibitor research, as off-target inhibition of related proteases like DPP8 and DPP9 can lead to toxicity. researchgate.net Therefore, any investigation into this compound analogs as DPP4 inhibitors would need to include comprehensive selectivity profiling.

Kinase Inhibition (e.g., Monopolar Spindle 1 (Mps1), Phosphatidylinositol-3-kinase (PI3K), mammalian Target of Rapamycin (mTOR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), Plasmodial Glycogen Synthase Kinase 3 (PfGSK3), Plasmodial Protein Kinase 6 (PfPK6))

Protein kinases are a large family of enzymes that play central roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors. This region of the kinase active site is responsible for anchoring ATP, and pyrimidine-based inhibitors can effectively compete for this binding.

Monopolar Spindle 1 (Mps1) Inhibition: Mps1 is a key regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Its overexpression in cancer makes it an attractive therapeutic target. nih.gov Several series of pyrimidine-based Mps1 inhibitors have been developed, including pyrido[3,4-d]pyrimidines and pyrrolopyrimidines. researchgate.netnih.govacs.org These compounds act as ATP-competitive inhibitors, binding to the hinge region of the Mps1 active site. nih.gov The dichlorophenyl moiety of this compound analogs could potentially occupy the hydrophobic pocket adjacent to the hinge, thereby enhancing potency.

Phosphatidylinositol-3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) Inhibition: The PI3K/mTOR signaling pathway is frequently hyperactivated in cancer, promoting cell growth and survival. Dual PI3K/mTOR inhibitors have shown promise as anticancer agents. nih.gov Morpholinopyrimidine-based compounds have been identified as potent dual inhibitors. nih.gov The pyrimidine core interacts with the hinge region of the kinase domain, while substituents can be modified to achieve desired potency and selectivity. frontiersin.org Analogs of this compound could potentially be explored for similar dual inhibitory activity.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. rsc.org Furopyrimidine and thienopyrimidine derivatives have been developed as potent VEGFR-2 inhibitors. nih.gov Furthermore, pyrazolopyrimidine derivatives have also demonstrated significant VEGFR-2 inhibitory activity. nih.gov The dichlorophenyl group could potentially enhance binding to the hydrophobic regions of the VEGFR-2 active site.

Plasmodial Kinase Inhibition (PfGSK3 and PfPK6): In the context of infectious diseases, protein kinases in pathogens like Plasmodium falciparum, the causative agent of malaria, are attractive drug targets. PfGSK3 and PfPK6 are essential for the parasite's life cycle. researcher.life A recent study identified 2,4,5-trisubstituted pyrimidines as potent dual inhibitors of PfGSK3 and PfPK6. acs.orgresearchgate.net This research provides strong evidence that the this compound scaffold could be a promising starting point for the development of novel antimalarial agents targeting these kinases. The inhibitory activity of these compounds is typically measured by their half-maximal inhibitory concentration (IC50).

| Compound Series | Target Kinase | Reported IC50 Values | Reference |

|---|---|---|---|

| Pyrido[3,4-d]pyrimidines | Mps1 | 8 nM - 3.66 µM | acs.org |

| 2,4,5-Trisubstituted Pyrimidines (23d) | PfGSK3 | 172 nM | researcher.lifeacs.org |

| 2,4,5-Trisubstituted Pyrimidines (23d) | PfPK6 | 11 nM | researcher.lifeacs.org |

| 2,4,5-Trisubstituted Pyrimidines (23e) | PfGSK3 | 97 nM | researcher.lifeacs.org |

| 2,4,5-Trisubstituted Pyrimidines (23e) | PfPK6 | 8 nM | researcher.lifeacs.org |

| Thieno[2,3-d]pyrimidines (21b) | VEGFR-2 | 33.4 nM | nih.gov |

| Thieno[2,3-d]pyrimidines (21e) | VEGFR-2 | 21 nM | nih.gov |

| Pyrazolopyrimidine Ureas | VEGFR-2 | Nanomolar range | nih.gov |

| Morpholinopyrimidines (26) | PI3Kα | 20 nM | nih.gov |

| Morpholinopyrimidines (26) | mTOR | 189 nM | nih.gov |

Receptor Binding Affinity and Specificity Studies

A notable example is the discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide as a selective agonist for the cannabinoid 2 (CB2) receptor. nih.gov This compound, which shares the core 2-(2,4-dichlorophenyl)amino-pyrimidine structure, demonstrates that this scaffold can be adapted to target G-protein coupled receptors involved in pain and inflammation pathways. The dichlorophenyl group likely plays a key role in fitting into the hydrophobic binding pocket of the CB2 receptor.

Conversely, in studies of sigma-2 (σ2) receptor ligands, the introduction of a pyrimidine moiety in place of a chlorophenyl group in a series of homopiperazine (B121016) analogs led to a decrease in binding affinity for the σ2 receptor. nih.gov This suggests that while the pyrimidine core can be a versatile scaffold, its interaction with a specific receptor binding pocket is nuanced and can be either favorable or unfavorable depending on the context of the entire molecule and the topology of the binding site. These findings underscore the importance of empirical testing to determine the receptor binding profile of any new series of this compound analogs.

Disruption of Folate Metabolism Pathways

Analogs of this compound, particularly those with a 2,4-diaminopyrimidine core structure, are recognized as potent antagonists of the folate metabolic pathway. A key mechanism of action for these compounds is the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA synthesis.

By competitively inhibiting DHFR, these pyrimidine analogs disrupt the regeneration of THF, leading to a depletion of intracellular folate cofactors. This, in turn, inhibits the synthesis of nucleic acids, which is critical for cell division and growth. The interruption of this pathway has significant consequences for rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides.

A notable example of a closely related analog is 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine (DDMP). Research has demonstrated that DDMP acts as a powerful antifolate agent. Its mechanism is attributed to its high affinity for the active site of DHFR, where it binds and prevents the normal enzymatic reaction from occurring. This leads to an accumulation of DHF and a deficiency in the THF cofactors necessary for downstream metabolic processes. The disruption of folate metabolism is a well-established strategy in chemotherapy, and compounds like DDMP exemplify this approach.

The efficacy of these antifolate pyrimidine derivatives can be further enhanced in combination with other agents. For instance, studies have shown that the antitumor activity of DDMP is significantly increased when used alongside carboxypeptidase G1, an enzyme that degrades folates. This combination further starves the cells of essential folate metabolites, amplifying the inhibitory effect on cell growth.

Modulation of Cellular Proliferation and Signaling Pathways

The disruption of folate metabolism by this compound analogs directly contributes to their ability to modulate cellular proliferation. By limiting the availability of nucleotides, these compounds effectively halt the cell cycle, particularly in the S-phase where DNA replication occurs. This inhibition of proliferation is a cornerstone of their potential as anticancer agents.

The antiproliferative effects of various pyrimidine derivatives have been demonstrated across a range of cancer cell lines. While specific data for this compound is not extensively detailed in the available literature, the activity of its analogs provides strong evidence of their potential to inhibit cancer cell growth. For example, novel 2,4-diamino-5-methyleneaminopyrimidine derivatives have shown significant improvements in inhibiting the proliferation of various cancer cell lines when compared to the standard chemotherapeutic agent 5-fluorouracil. nih.gov

The table below summarizes the antiproliferative activity of a representative analog, compound 7i from a series of 2,4-diamino-5-methyleneaminopyrimidine derivatives, against several human cancer cell lines. nih.gov

| Cell Line | Cancer Type | IC50 (µM) of Analog 7i |

| HCT116 | Colon Carcinoma | 4.93 |

| HT-29 | Colon Adenocarcinoma | 5.57 |

| MCF-7 | Breast Adenocarcinoma | 8.84 |

| HeLa | Cervical Adenocarcinoma | 14.16 |

Mechanistic studies on such analogs have indicated that their antiproliferative effects are associated with the induction of cell cycle arrest and apoptosis. nih.gov

While the primary mechanism of action for many of these pyrimidine derivatives is linked to the disruption of folate metabolism, the broader impact on cellular signaling pathways is an area of ongoing investigation. The inhibition of critical metabolic pathways can trigger a cascade of cellular responses, potentially affecting signaling pathways that regulate cell survival, growth, and death. However, direct evidence specifically linking this compound or its close analogs to the modulation of specific signaling pathways such as the MAPK or PI3K/Akt pathways is not yet well-defined in scientific literature. Further research is necessary to elucidate the full spectrum of their biochemical interactions and their effects on the complex network of cellular signaling.

Research Applications and Potential Areas for Investigation of 2 2,4 Dichlorophenyl 4 Methylpyrimidine Analogs

Exploration in Oncology Research as Enzyme Inhibitors and Antitumor Agents

The pyrimidine (B1678525) scaffold is a valuable pharmacophoric unit in the design of compounds for cancer treatment. ekb.eg Derivatives have been investigated for their ability to act as enzyme inhibitors, demonstrating a range of antitumor activities. These compounds often target kinases and other enzymes crucial for cancer cell proliferation and survival. rsc.orgnih.gov

The antitumor activity of pyrimidine analogs stems from their ability to inhibit various enzymes and signaling pathways essential for tumor growth and metastasis.

Kinase Inhibition : Many pyrimidine derivatives function as kinase inhibitors. Fused pyridopyrimidine structures, for example, have shown inhibitory effects against a variety of kinases, including Tyrosine Kinases (TKs), Phosphatidylinositol-3-kinase (PI3K), and Cyclin-Dependent Kinase 4/6 (CDK4/6). rsc.org By blocking the activity of these enzymes, which are often overexpressed in cancer, these compounds can halt cell cycle progression and induce apoptosis. nih.gov Certain pyrazolo[3,4-d]pyrimidines, which are isosteres of the adenine ring of ATP, are designed to mimic hinge region binding in kinase active sites, allowing for targeted inhibition. rsc.org

VEGFR-2 Inhibition : A key mechanism for controlling tumor growth is the inhibition of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients. ekb.eg Pyrimidine derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical component in the angiogenesis signaling cascade. By blocking VEGFR-2, these compounds can disrupt the tumor's blood supply, thereby inhibiting its growth and spread. ekb.eg

MTH1 Enzyme Inhibition : Cancer cells exhibit high levels of reactive oxygen species, which can cause oxidative damage to the free pool of nucleotides. acs.org The MutT Homolog 1 (MTH1) enzyme is a "housekeeping" enzyme that sanitizes this pool by hydrolyzing damaged nucleotides, preventing their incorporation into DNA and subsequent cell death. acs.orgnih.gov Inhibition of MTH1 is a therapeutic strategy to exploit the oxidative stress in cancer cells. Analogs such as TH287, a dichlorophenyl-pyrimidine derivative, have been developed as potent MTH1 inhibitors, leading to the incorporation of oxidized dNTPs into DNA and causing cancer cell death. nih.govnih.govnih.gov

Deubiquitinating Enzyme (DUB) Inhibition : The ubiquitin-proteasome system is critical for protein degradation and cellular function, and its dysregulation is implicated in cancer. researchgate.net Deubiquitinating enzymes (DUBs) reverse protein ubiquitination and have become attractive therapeutic targets. mdpi.com Small molecule inhibitors targeting DUBs like USP2 and USP14 have been shown to induce cell-cycle arrest and promote apoptosis in cancer cell lines. researchgate.netmdpi.com

Dihydrofolate Reductase (DHFR) Inhibition : Some diaminopyrimidine derivatives, such as Metoprine [2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine], function as potent inhibitors of dihydrofolate reductase. This enzyme is crucial for the synthesis of nucleotides required for DNA replication and cell proliferation. Inhibition of DHFR disrupts these processes, leading to antitumor effects. nih.govnih.gov

A significant challenge in cancer therapy is the development of drug resistance. Pyrimidine analogs are being explored in strategies to sensitize resistant cancer cells to existing chemotherapeutic agents.

One notable mechanism of resistance to the chemotherapy agent gemcitabine in pancreatic cancer is the upregulation of the de novo pyrimidine synthesis pathway. nih.gov This pathway provides the necessary nucleotides for DNA repair following damage induced by genotoxic agents. nih.gov Research has shown that inhibiting this pathway can re-sensitize cancer cells to chemotherapy. nih.govprinceton.edu For instance, the use of leflunomide, an inhibitor of dihydroorotate dehydrogenase (DHODH), a rate-limiting enzyme in de novo pyrimidine synthesis, has been shown to synergize with gemcitabine. nih.govprinceton.edu In immunocompetent mouse models of pancreatic cancer, the combination of gemcitabine and leflunomide delayed tumor progression and inhibited cancer cell growth. nih.govprinceton.edu

Another concept explored is "collateral sensitivity," where resistance to one drug confers hypersensitivity to another. An early study on 2-methylmercapto-4-amino-5-hydroxymethylpyrimidine (methioprim) was prompted by the observation of collateral sensitivity in microorganisms resistant to purine antagonists and A-methopterin. mssm.edu This principle suggests that pyrimidine analogs could be effective in treating tumors that have developed resistance to other classes of antimetabolites. mssm.edu

| Compound/Analog Class | Target Enzyme/Pathway | Mechanism of Action | Cancer Model/Cell Line |

| Pyridopyrimidines | TKs, PI3K, CDK4/6 | Inhibition of key signaling kinases involved in cell proliferation. | HepG-2, HCT-116, PC-3 |

| Dichlorophenyl-pyrimidines (e.g., TH287) | MTH1 | Prevents hydrolysis of oxidized nucleotides, leading to DNA damage. | Glioblastoma (U251MG) |

| Leflunomide (in combination) | Dihydroorotate Dehydrogenase (DHODH) | Inhibits de novo pyrimidine synthesis to overcome gemcitabine resistance. | Pancreatic Cancer (KPC cells) |

| Metoprine | Dihydrofolate Reductase (DHFR) | Blocks nucleotide synthesis required for DNA replication. | Brain Tumors, Epidermoid Carcinomas |

Application as Research Tools in Neurobiology and Neurological Sciences

Pyrimidine derivatives are also valuable tools in the study of the central nervous system (CNS) due to their ability to interact with various neurological targets. nih.govnih.gov

The pyrimidine nucleus is a component of compounds with neuro- and psychotropic effects. nih.gov These derivatives can influence neuromediator systems, and their activity is often determined by their ability to bind to various receptors. Studies have indicated that pyrimidine nucleosides can bind to GABA, benzodiazepine, and imipramine receptors, suggesting their potential to modulate neurotransmitter systems. nih.gov While specific analogs of 2-(2,4-Dichlorophenyl)-4-methylpyrimidine as direct probes for histamine (B1213489) or dopamine are not extensively detailed, the broader class of pyrimidines serves as a template for developing agents that affect the CNS. nih.govnih.gov For instance, research into implantable sensors for neurotransmitters like serotonin and dopamine highlights the need for specific molecular probes to advance the understanding of brain function and neuropsychiatric disorders.

Molecular imaging techniques like Positron Emission Tomography (PET) are powerful tools for visualizing and quantifying biological processes in vivo. nih.govmdpi.com The development of specific radiotracers is essential for these applications. Analogs of this compound have been successfully developed into PET radiotracers.

A prominent example is the radiolabeled compound [¹¹C]TH287, which is structurally 6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine. nih.govnih.gov TH287 is a potent inhibitor of the MTH1 enzyme, which is a biomarker for monitoring cancer progression. nih.gov The carbon-11 labeled version, [¹¹C]TH287, has been validated as a potential PET radiotracer for measuring and imaging MTH1 expression. nih.govnih.gov Studies have shown that [¹¹C]TH287 can penetrate the brain and is being evaluated for in vivo PET imaging of MTH1 in brain tumors and other CNS disorders. nih.govnih.gov

Furthermore, other carbon-11 labeled pyrimidine derivatives have been developed as PET agents for imaging sigma-1 receptors in the brain, which are therapeutic targets for neurodegenerative disorders. nih.gov These studies demonstrate the utility of the pyrimidine scaffold in creating highly specific probes for molecular imaging in neuroscience. nih.gov

| Radiotracer | Target | Imaging Technique | Potential Application |

| [¹¹C]TH287 | MTH1 Enzyme | PET | Imaging of MTH1 expression in brain tumors and CNS disorders. |

| [¹¹C]CNY-01 | Sigma-1 Receptor | PET | Investigating the role of sigma-1 receptors in neurological disorders like Alzheimer's. |

Investigation in Anti-infective Research (e.g., Antiparasitic, Antifungal, Antibacterial, Antiviral, Anti-HIV)

The pyrimidine core is a versatile scaffold for the development of a wide range of anti-infective agents. nih.govnih.gov Analogs have been synthesized and tested against numerous pathogens, including viruses, fungi, and bacteria.

Antiviral and Anti-HIV Activity : A significant body of research has focused on pyrimidine derivatives as antiviral agents. nih.gov They have been reported to inhibit a wide range of viruses, including influenza virus, hepatitis C virus (HCV), and human immunodeficiency virus (HIV). nih.govnih.govmdpi.com In the context of HIV, many pyrimidine analogs function as non-nucleoside reverse transcriptase (RT) inhibitors (NNRTIs). nih.gov For example, a series of pyrimidine-2,4-diones linked to an isoxazolidine nucleus showed potent HIV RT inhibitor activity in the nanomolar range. nih.gov Other synthetic schemes have produced 2,6-diamino-5-arylazo-4-chloropyrimidine analogs that also exhibit in vitro activity against HIV-1 and HIV-2 replication. researchgate.neteurjchem.com

Antifungal Activity : Pyrimidine derivatives have demonstrated notable antifungal properties, particularly against phytopathogenic fungi. nih.govfrontiersin.orgnih.gov Various synthesized analogs have been evaluated in vitro against fungi such as Botrytis cinerea and Colletotrichum gloeosporioides. nih.govnih.gov For instance, certain 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety showed significant activity against several strains of Botrytis cinerea. frontiersin.org The structure-activity relationship often confirms the importance of specific substitutions on the pyrimidine or associated rings for inhibitory activity. nih.gov

Antibacterial and Antiparasitic Activity : While the provided sources focus heavily on antiviral and antifungal applications, the broad bioactivity of the pyrimidine scaffold extends to other infectious agents. For example, pyrido[2,3-d]pyrimidines have been shown to be effective against Toxoplasma gondii and Pneumocystis carinii, with the activity attributed to dihydrofolate reductase inhibition. rsc.org

| Compound/Analog Class | Type of Activity | Target Organism/Virus |

| Pyrimidine-2,4-diones | Anti-HIV | Human Immunodeficiency Virus (HIV) |

| 2,6-Diamino-5-arylazo-4-chloropyrimidines | Anti-HIV | HIV-1 and HIV-2 |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidines | Antifungal | Botrytis cinerea, Phytophthora infestans |

| Pyrido[2,3-d]pyrimidines | Antiparasitic | Toxoplasma gondii, Pneumocystis carinii |

| Gemcitabine Derivatives | Antiviral | Influenza Virus, SARS-CoV-2 |

Studies in Anti-inflammatory and Immunomodulatory Research

The anti-inflammatory and immunomodulatory properties of pyrimidine derivatives are a key focus of current research. These compounds have shown the potential to influence the body's inflammatory response by targeting key enzymes and signaling pathways.

A study on a series of pyrimidine derivatives demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. Specifically, certain analogs have shown selective inhibition of COX-2, an enzyme upregulated during inflammation, over the constitutively expressed COX-1. This selectivity is a desirable trait for anti-inflammatory agents as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

For instance, a comparative study of pyridine and pyrimidine derivatives as anti-inflammatory agents revealed that a pyrimidine derivative, 9d , exhibited significant inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with an IC50 value of 88.7 µM. nih.gov Furthermore, this compound was found to decrease the expression of key inflammatory cytokines. nih.gov

In terms of immunomodulatory effects, research has explored the impact of pyrimidine derivatives on cytokine production. Cytokines are signaling molecules that play a crucial role in regulating immune responses. An imbalance in pro-inflammatory and anti-inflammatory cytokines is implicated in various inflammatory and autoimmune diseases.

A study investigating the immunomodulatory function of pyrido-pyrimidine derivatives found that these compounds could impair the secretion of inflammatory cytokines from medulloblastoma cells, thereby inhibiting the conversion of tumor-infiltrating T lymphocytes into immunosuppressive regulatory T cells. nih.gov Specifically, a pyrimidine derivative, 9d , was shown to significantly decrease the gene expression levels of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and inducible Nitric Oxide Synthase (iNOS) in RAW-treated cells. nih.gov

Table 1: Anti-inflammatory and Immunomodulatory Activity of a Pyrimidine Analog (9d)

| Parameter | Activity/Effect | Reference |

|---|---|---|

| Nitric Oxide (NO) Inhibition (IC50) | 88.7 µM | nih.gov |

| IL-1 Gene Expression | Decreased by 71% | nih.gov |

| IL-6 Gene Expression | Decreased by 48% | nih.gov |

| TNF-α Gene Expression | Decreased by 83% | nih.gov |

| iNOS Gene Expression | Decreased by 65% | nih.gov |

Research on Antioxidant Properties and Mechanisms

The antioxidant potential of pyrimidine derivatives is another area of active investigation. Antioxidants are crucial for neutralizing harmful free radicals in the body, which can cause oxidative stress and contribute to various chronic diseases.

A study focused on a novel pyrimidine compound, Ethyl-4-(2,4-dichlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxopyrimidine-5-carboxylate (DCPC), demonstrated its significant radical scavenging potential. nih.gov The antioxidant activity of this compound was evaluated using various in vitro assays, including 1,1-diphenyl-2-picryl-hydrazyl (DPPH), hydrogen peroxide (H₂O₂), nitric oxide (NO), and hydroxyl radical (•OH) scavenging assays. nih.gov

The results indicated that DCPC exhibited considerable antioxidant activity, with IC50 values of 20 µg/ml in the nitric oxide scavenging assay. nih.gov This suggests that the compound can effectively neutralize reactive oxygen and nitrogen species, which are implicated in cellular damage. The antioxidant mechanism of such pyrimidine derivatives is often attributed to their ability to donate hydrogen atoms or electrons to stabilize free radicals.

Table 2: In Vitro Antioxidant Activity of Ethyl-4-(2,4-dichlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxopyrimidine-5-carboxylate (DCPC)

| Assay | IC50 Value (µg/ml) | Reference |

|---|---|---|

| Nitric Oxide (NO) Scavenging | 20 | nih.gov |

Application in Corrosion Inhibition Studies for Material Science

Beyond their biological applications, pyrimidine derivatives have shown significant promise as corrosion inhibitors for metals, particularly for mild steel in acidic environments. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net Corrosion is a major issue in various industries, leading to significant economic losses. The use of organic inhibitors is a common strategy to mitigate this problem.

Pyrimidine derivatives are effective corrosion inhibitors due to the presence of heteroatoms (nitrogen) and π-electrons in their aromatic structure, which facilitate their adsorption onto the metal surface. This adsorption forms a protective layer that isolates the metal from the corrosive medium.

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been employed to evaluate the inhibition efficiency of these compounds. Research has shown that the inhibition efficiency of pyrimidine derivatives increases with their concentration. For example, a study on a novel pyrimidine derivative, 4-(4-aminophenyl)-6-(3-nitrophenyl) pyrimidin-2(1H)-one (ANP), reported a maximum inhibition efficiency of 99% for mild steel in 1.0 M HCl. researchgate.net

Another study on two pyrimidine derivatives, ESP and DSP, demonstrated high inhibition efficiencies of 88.6% and 94.9%, respectively, at their saturation concentrations. nih.gov The adsorption of these inhibitors on the steel surface often follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer protective film. researchgate.net

Table 3: Corrosion Inhibition Efficiency of Various Pyrimidine Derivatives on Mild Steel in Acidic Medium

| Inhibitor | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| 4-(4-aminophenyl)-6-(3-nitrophenyl) pyrimidin-2(1H)-one (ANP) | Not specified | 99 | researchgate.net |

| Ethyl 4-[4-(dimethylamino) phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate (ESP) | Saturation | 88.6 | nih.gov |

| 4-[4-(dimethylamino) phenyl]-6-methyl-N-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide (DSP) | Saturation | 94.9 | nih.gov |

| 5-acetyl-4-[4-(dimethylamino)phenyl]-6- methyl-3,4-dihydropyrimidin-2(1H)-one (ADP) | 750 ppm | 88.9 | researchgate.net |

| DPTP | 750 ppm | 91.7 | nih.gov |

Future Research Directions and Unexplored Avenues for 2 2,4 Dichlorophenyl 4 Methylpyrimidine Research

Rational Design and Synthesis of Next-Generation Pyrimidine (B1678525) Derivatives with Enhanced Selectivity

A foundational step would be the rational design and synthesis of 2-(2,4-Dichlorophenyl)-4-methylpyrimidine and a library of its derivatives. The synthetic approach would likely involve the condensation of 2,4-dichlorobenzamidine with a β-diketone like acetylacetone, a common method for pyrimidine ring formation.

Future research could focus on modifying the core structure to enhance selectivity towards specific biological targets. This could involve:

Substitution on the pyrimidine ring: Introducing different functional groups at the 5- and 6-positions of the pyrimidine ring could modulate the electronic properties and steric profile of the molecule, potentially leading to improved target engagement.

Modification of the dichlorophenyl ring: Altering the substitution pattern on the phenyl ring or replacing it with other halogenated or non-halogenated aromatic systems could influence the compound's lipophilicity and binding interactions.

Variation of the methyl group: Replacing the 4-methyl group with other alkyl or aryl groups could explore the impact of this position on biological activity.

Advanced Computational Studies for Predictive Modeling and Virtual Screening

In parallel with synthetic efforts, advanced computational studies could provide valuable insights into the potential of This compound . Molecular docking simulations could be employed to screen this compound and its virtual derivatives against a wide range of biological targets known to interact with pyrimidine-containing molecules, such as kinases, dehydrogenases, and other enzymes.

Predictive modeling of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties would also be crucial. These in silico methods can help prioritize the synthesis of derivatives with a higher probability of favorable pharmacokinetic and safety profiles, thereby streamlining the drug discovery process.

Integration of Multi-Omics Data to Uncover Novel Biological Targets

Should initial biological screening of This compound reveal any interesting activity, a multi-omics approach could be employed to identify its mechanism of action and potential novel biological targets. Techniques such as genomics, proteomics, and metabolomics could provide a comprehensive view of the cellular pathways affected by the compound. This unbiased approach can uncover unexpected therapeutic opportunities for this class of molecules.

Development of Chemical Probes for Specific Protein-Ligand Interactions

If a specific biological target for This compound is identified, the development of chemical probes would be a logical next step. These probes, which are typically modified versions of the parent compound containing a reporter tag (e.g., a fluorescent group or a biotin moiety), would be invaluable tools for studying protein-ligand interactions in a cellular context. They can be used in techniques like fluorescence microscopy and affinity chromatography to visualize the subcellular localization of the target protein and to isolate and identify its binding partners.

Exploration of New Therapeutic Modalities and Research Applications Beyond Current Scope

The structural features of This compound suggest potential applications in various therapeutic areas. The pyrimidine scaffold is a well-known privileged structure in medicinal chemistry, found in numerous anticancer, antimicrobial, and anti-inflammatory agents. The 2,4-dichlorophenyl moiety is also a common feature in many approved drugs and agrochemicals.

Future research could therefore explore the efficacy of this compound and its analogs in a wide range of disease models. Beyond therapeutic applications, this class of compounds could also be investigated for its potential in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as corrosion inhibitors, given the nitrogen-containing heterocyclic structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.